![molecular formula C16H21NO7 B4934490 diethyl [3-(2-nitrophenoxy)propyl]malonate](/img/structure/B4934490.png)
diethyl [3-(2-nitrophenoxy)propyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [3-(2-nitrophenoxy)propyl]malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as "Malonate Ester" and has a molecular formula of C16H19NO7.
Mechanism of Action
The mechanism of action of diethyl [3-(2-nitrophenoxy)propyl]malonate involves inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. The compound acts as a non-steroidal anti-inflammatory drug (NSAID) by blocking the COX-2 enzyme, which is responsible for the production of prostaglandins at the site of inflammation.
Biochemical and Physiological Effects:
Diethyl [3-(2-nitrophenoxy)propyl]malonate has been shown to exert significant biochemical and physiological effects in various animal models. It has been found to reduce inflammation, pain, and fever in animal models of arthritis and other inflammatory diseases. The compound has also been shown to have a low toxicity profile and does not cause significant adverse effects in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of diethyl [3-(2-nitrophenoxy)propyl]malonate is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for research on diethyl [3-(2-nitrophenoxy)propyl]malonate. One of the areas of interest is the development of novel formulations and delivery systems that can improve the bioavailability and efficacy of the compound in vivo. Another potential area of research is the identification of new targets for the compound, which could expand its applications in various disease models. Additionally, further studies are needed to evaluate the safety and efficacy of diethyl [3-(2-nitrophenoxy)propyl]malonate in clinical trials.
Synthesis Methods
The synthesis of diethyl [3-(2-nitrophenoxy)propyl]malonate involves the condensation reaction between diethyl malonate and 2-nitrophenol in the presence of a base catalyst such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
Diethyl [3-(2-nitrophenoxy)propyl]malonate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutics for the treatment of various diseases such as arthritis and cancer.
properties
IUPAC Name |
diethyl 2-[3-(2-nitrophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7/c1-3-22-15(18)12(16(19)23-4-2)8-7-11-24-14-10-6-5-9-13(14)17(20)21/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHWCVAAUXRDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

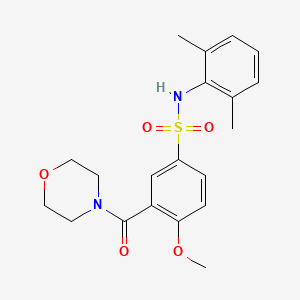
![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)
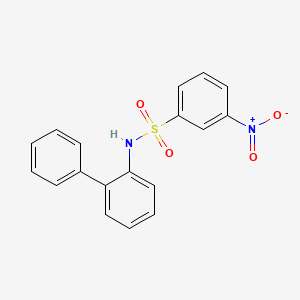
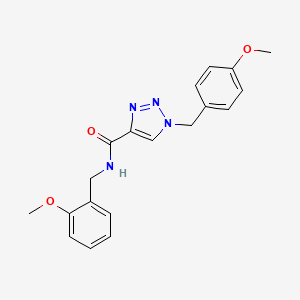
![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
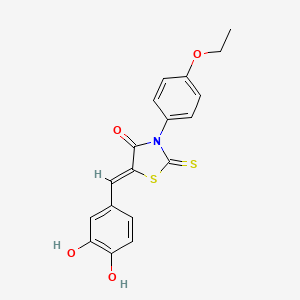


![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4934467.png)
![ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B4934469.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4934475.png)
![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B4934500.png)
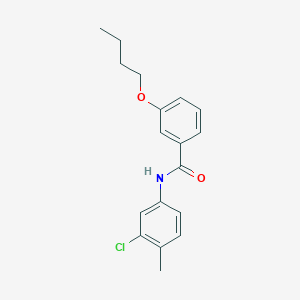
![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)